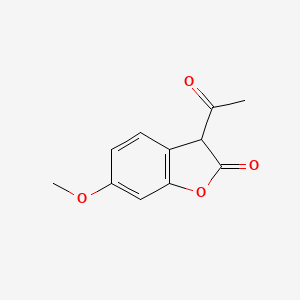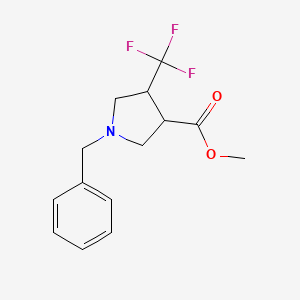
(2-Bromophenoxy)(tert-butyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a bromophenoxy group attached to a tert-butyl-diphenylsilane moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenoxy)(tert-butyl)diphenylsilane typically involves the reaction of 2-bromophenol with tert-butyl-diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromophenoxy)(tert-butyl)diphenylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: The major products are the substituted phenoxy derivatives.
Oxidation Reactions: The major products are oxidized phenoxy derivatives such as quinones.
Reduction Reactions: The major products are the reduced phenoxy derivatives.
Aplicaciones Científicas De Investigación
(2-Bromophenoxy)(tert-butyl)diphenylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mecanismo De Acción
The mechanism of action of (2-Bromophenoxy)(tert-butyl)diphenylsilane involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl-diphenylsilane moiety can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .
Comparación Con Compuestos Similares
- (4-Bromophenoxy)(tert-butyl)dimethylsilane
- (2-Bromoethoxy)(tert-butyl)diphenylsilane
- (2-(2-bromophenoxy)ethyl)(tert-butyl)diphenylsilane
Comparison:
- (4-Bromophenoxy)(tert-butyl)dimethylsilane: This compound has a similar structure but with a dimethylsilane moiety instead of a diphenylsilane moiety. It exhibits different reactivity and applications due to the difference in the silicon substituents.
- (2-Bromoethoxy)(tert-butyl)diphenylsilane: This compound has an ethoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.
- (2-(2-bromophenoxy)ethyl)(tert-butyl)diphenylsilane: This compound has an additional ethyl spacer between the bromophenoxy group and the silicon atom, affecting its steric and electronic properties .
Propiedades
Número CAS |
835629-58-8 |
|---|---|
Fórmula molecular |
C22H23BrOSi |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
(2-bromophenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H23BrOSi/c1-22(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-21-17-11-10-16-20(21)23/h4-17H,1-3H3 |
Clave InChI |
ZTOJVLLMSKGIOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


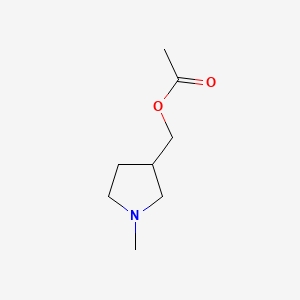
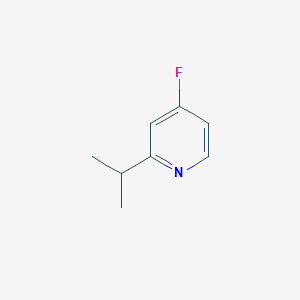

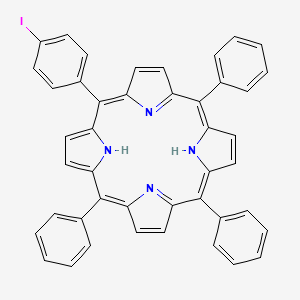
![3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13662937.png)
![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)


![tert-Butyl benzo[b]thiophen-4-ylcarbamate](/img/structure/B13662966.png)
![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
